N-(3-fluoro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core. The molecule is distinguished by a 4-methoxyphenyl substituent at the 2-position of the pyrazolo-pyrazine ring and a sulfanyl-linked acetamide group attached to the 4-position. The acetamide nitrogen is further substituted with a 3-fluoro-4-methylphenyl moiety.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-14-3-6-16(11-18(14)23)25-21(28)13-30-22-20-12-19(26-27(20)10-9-24-22)15-4-7-17(29-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEACBGWLKJZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 941907-00-2 |
| Molecular Formula | C22H23FN4O3 |
| Molecular Weight | 410.4 g/mol |
Anticancer Potential
Research indicates that compounds within the pyrazole family, including this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of similar pyrazole derivatives against various cancer cell lines:
- MCF7 (Breast Cancer) : IC50 values reported around 0.01 µM.
- NCI-H460 (Lung Cancer) : IC50 values reported around 0.03 µM.
- SF-268 (Brain Cancer) : IC50 values reported around 31.5 µM.
These findings suggest that the compound may effectively inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit protein kinases that are crucial for tumor growth and survival . The presence of the pyrazolo[1,5-a]pyrimidine scaffold is particularly relevant as it has been associated with selective inhibition of protein kinases involved in oncogenesis .
Study 1: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects with IC50 values ranging from low micromolar concentrations .
Study 2: In Vivo Efficacy
Another study evaluated the in vivo efficacy of a related pyrazole derivative in a mouse model of breast cancer. The treatment group showed a marked reduction in tumor size compared to controls, suggesting that compounds in this class may have therapeutic potential .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound shares structural similarities with several pyrazolo-pyrazine and pyrazolo-pyrimidine derivatives. Key analogues are compared below based on substituent variations, physicochemical properties, and reported bioactivities.
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated using monoisotopic mass.
Key Observations:
In , similar methoxyphenyl-substituted pyrazolo-pyrimidines (e.g., DPA-713) act as translocator protein (TSPO) ligands for neuroimaging, suggesting analogous applications for the target compound . Halogenated Substituents: Chlorophenyl () and fluorophenyl () groups increase metabolic stability and receptor affinity. For example, the 4-chlorophenyl analogue in exhibits antiviral activity against tobacco mosaic virus (TMV) .
Acetamide Tail Variations: 3-Fluoro-4-methylphenyl (Target): The fluorine atom and methyl group may reduce steric hindrance while increasing hydrophobic interactions with enzyme pockets. Phenoxy/N-aryl Groups (): Influence solubility and selectivity. For instance, the 4-phenoxyphenyl group in may mimic tyrosine residues in enzyme substrates .
Physicochemical Properties and Bioactivity Trends
Table 2: Comparative Physicochemical Data
*Predicted using SwissADME.
Trends:
- Lipophilicity (LogP) : The target compound (LogP ~3.8) is less lipophilic than chlorophenyl (LogP ~4.3) and triazolo-pyrazine (LogP ~5.2) analogues, suggesting balanced membrane permeability.
- Polar Surface Area (PSA) : Lower PSA in the target compound (103.2 Ų) compared to triazolo-pyrazine derivatives (136.7 Ų) may favor oral bioavailability .
- Hydrogen Bonding : The conserved sulfanyl-acetamide group contributes to H-bond acceptor capacity, critical for target engagement in enzyme inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
